4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-11-14(25-16(22-11)23-8-4-5-9-23)15(24)21-10-12-6-2-3-7-13(12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHCEBFUNAWFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylic Acid
The Hantzsch thiazole synthesis involves cyclocondensation of a thiourea derivative and an α-bromo ketone. For this target:
- Thiourea precursor : N-(1H-Pyrrol-1-yl)-N'-methylthiourea is prepared by reacting 1H-pyrrol-1-amine with methyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C.
- α-Bromo ketone : Ethyl 2-bromoacetoacetate introduces the methyl and ester groups.
Reaction conditions : Refluxing the thiourea and α-bromo ketone in ethanol for 6–8 hours yields methyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate. Hydrolysis with 2M NaOH in THF/water (1:1) at 60°C for 3 hours converts the ester to the carboxylic acid.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethanol, reflux | 78% | 95% |
| 2 | NaOH, THF/water | 92% | 98% |
Amide Coupling with 2-(Trifluoromethyl)Benzylamine
The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). Reaction with 2-(trifluoromethyl)benzylamine (synthesized via tin(II) chloride reduction of 1-(azidomethyl)-2-(trifluoromethyl)benzene) affords the final product.
Key data :
- Coupling time: 12 hours at room temperature.
- Yield: 85% after purification by column chromatography.
- Purity (HPLC): >99%.
Solid-Phase Synthesis with On-Resin Cyclization
Resin Functionalization and Thiazole Formation
A Wang resin is functionalized via reductive amination with 4-formyl-3-methoxy phenoxy groups to prevent isomerization. The thiourea intermediate is generated by treating the resin with 1H-pyrrol-1-amine and carbon disulfide. Cyclization with ethyl 2-bromoacetoacetate in DMF at 50°C forms the thiazole core.
Amide Bond Formation and Cleavage
The resin-bound thiazole-5-carboxylate is coupled with 2-(trifluoromethyl)benzylamine using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). Cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:9) releases the product.
| Parameter | Value |
|---|---|
| Cyclization yield | 82% |
| Coupling efficiency | 90% |
| Final purity | 97% (LC-MS) |
Thiourea-Acetylenedicarboxylate Condensation
Thiazole Ring Formation
Adapting SciELO Chile’s methodology, N-(1H-pyrrol-1-yl)-N'-methylthiourea reacts with dimethyl acetylenedicarboxylate in ethanol under reflux. The reaction proceeds via nucleophilic sulfur attack, H-transfer, and cyclization to form dimethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5,5-dicarboxylate.
Selective Aminolysis
Selective aminolysis of one ester group with 2-(trifluoromethyl)benzylamine in methanol at 60°C for 8 hours yields the mono-carboxamide. The second ester is hydrolyzed with LiOH.
Comparative performance :
- Overall yield: 70% (two steps).
- Side products: <5% (di-hydrolysis byproduct).
Analytical and Process Comparison
Yield and Scalability
| Method | Overall Yield | Scalability | Key Limitation |
|---|---|---|---|
| Hantzsch | 65% | High | Multi-step purification |
| Solid-Phase | 75% | Moderate | Resin cost |
| Condensation | 58% | Low | Selective aminolysis |
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure and have been studied for their biological activities.
Pinacol boronic esters: These compounds are used in organic synthesis and share some functional group similarities.
Uniqueness
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Biological Activity
4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 365.4 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.
Research indicates that compounds containing thiazole moieties often exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation. The presence of electron-donating groups in their structure enhances their cytotoxic effects against various cancer cell lines.
- Anticonvulsant Properties : Some thiazole-containing compounds demonstrate significant anticonvulsant activity, likely due to their ability to modulate neurotransmitter release and neuronal excitability.
Biological Activity Overview
Case Studies
- Antitumor Activity :
- Anticonvulsant Effects :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
- Pyrrole Moiety : Contributes to the overall stability and reactivity of the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide?
- Answer : The synthesis of thiazole-pyrrole hybrids typically involves multi-step reactions. Key steps include:
- Condensation reactions : Use of 2-aminothiazole derivatives with activated carbonyl groups under reflux in solvents like glacial acetic acid or DMF.
- Functionalization : Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in DMF) .
- Catalytic optimization : Palladium or copper catalysts may enhance yield in cross-coupling steps for aryl-thiazole linkages .
- Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .
Q. How can analytical techniques validate the structure and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, trifluoromethyl signals at δ 4.2–4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z).
- Elemental analysis : Compare experimental vs. theoretical C, H, N, S, and F content (discrepancies >0.3% indicate impurities) .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for this compound?
- Answer : Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Recrystallization : Use ethanol or ethyl acetate to remove residual solvents .
- Dynamic vacuum drying : Remove adsorbed moisture before analysis.
- Alternative techniques : Supplement with X-ray crystallography to confirm molecular packing and stoichiometry .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for target-specific applications?
- Answer : Focus on modular substitutions:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP optimization via Hansch analysis) .
- Pyrrole-thiazole core : Modulate electronic properties by introducing electron-withdrawing/donating groups (e.g., –NO₂ or –OCH₃) to improve binding affinity .
- Benzyl moiety : Replace with heteroaromatic rings (e.g., pyridine) to reduce cytotoxicity .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Answer : Use computational reaction path searching (e.g., quantum chemical calculations) to predict optimal:
- Solvent systems : Polar aprotic solvents (DMF, DMSO) for SNAr reactions .
- Catalysts : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings .
- Temperature gradients : Stepwise heating (50°C → 80°C) to suppress side reactions .
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?
- Answer : Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
- Cellular uptake : LC-MS quantification in cell lysates to assess permeability .
- Protein binding : Surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
- Answer : Co-crystallize with target proteins (e.g., kinases) to:
- Identify binding poses : Compare with docking simulations (e.g., AutoDock Vina) .
- Validate stereochemistry : Confirm dihedral angles of the thiazole-pyrrole system .
Q. What methods mitigate challenges in handling trifluoromethyl groups during synthesis?
- Answer : Address hydrolytic instability and steric hindrance via:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for –CF₃ during acidic/basic steps .
- Low-temperature reactions : Maintain –78°C for Grignard additions to minimize decomposition .
Q. How can cross-disciplinary approaches enhance research on this compound?
- Answer : Integrate computational modeling with experimental
- Molecular dynamics : Simulate binding dynamics to refine SAR .
- Machine learning : Train models on bioactivity datasets to predict off-target effects .
- High-throughput screening : Prioritize analogs with favorable ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
